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Compound of Interest

Compound Name: HO-PEG14-OH

Cat. No.: B7824329 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of hydroxyl-

terminated polyethylene glycol with 14 repeat units (HO-PEG14-OH) in the formation of

hydrogels for various biomedical applications, including drug delivery and tissue engineering.

Detailed protocols for the functionalization of HO-PEG14-OH, subsequent hydrogel formation,

and characterization are provided.

Introduction
Poly(ethylene glycol) (PEG) is a versatile, biocompatible, and hydrophilic polymer widely used

in the biomedical field.[1] HO-PEG14-OH, a short-chain PEG diol, serves as a fundamental

building block for the synthesis of crosslinkable macromers. Its defined length and di-functional

nature allow for the creation of hydrogels with tunable properties. The hydroxyl end groups of

HO-PEG14-OH are not reactive enough for direct crosslinking under physiological conditions

and therefore require chemical modification to introduce reactive functional groups, such as

acrylates.

The resulting functionalized PEG, for instance, PEG14-diacrylate (PEG14-DA), can then be

rapidly crosslinked into a three-dimensional hydrogel network via mechanisms like

photopolymerization.[2] These hydrogels are attractive scaffolds for drug delivery due to their

high water content, biocompatibility, and tunable mesh size which can control the release of

encapsulated therapeutics.[3]
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Functionalization of HO-PEG14-OH to PEG14-
Diacrylate
To enable hydrogel formation, the terminal hydroxyl groups of HO-PEG14-OH must be

converted to reactive groups. Acrylation is a common and effective method to achieve this,

yielding PEG-diacrylate (PEGDA), which can be polymerized using UV light in the presence of

a photoinitiator.

Experimental Protocol: Synthesis of PEG14-Diacrylate
(PEG14-DA)
This protocol is adapted from methods for synthesizing low molecular weight PEGDA.[4]

Materials:

HO-PEG14-OH (approx. 637 g/mol )

Acryloyl chloride

Triethylamine (TEA)

Anhydrous Dichloromethane (DCM)

2 M K2CO3 solution

Anhydrous MgSO4

Diethyl ether

Argon gas supply

Standard glassware for organic synthesis

Procedure:

Reaction Setup: In a round-bottom flask, dissolve HO-PEG14-OH (1 equivalent) in

anhydrous DCM under an argon atmosphere.
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Addition of TEA: Add triethylamine (4 equivalents) to the solution and stir. TEA acts as a

base to neutralize the HCl produced during the reaction.

Acrylation: Cool the solution in an ice bath. Slowly add acryloyl chloride (4 equivalents)

dropwise to the stirring solution.

Reaction: Allow the reaction to proceed overnight at room temperature under an argon

atmosphere.

Washing: Wash the resulting solution with 2 M K2CO3 solution to remove unreacted acryloyl

chloride and salts. Separate the organic phase.

Drying: Dry the organic phase over anhydrous MgSO4.

Precipitation and Purification: Precipitate the PEG14-DA product by adding the DCM solution

to cold diethyl ether.

Final Product: Filter the precipitate and dry it under a vacuum to obtain pure PEG14-DA.

Characterization: Confirm the structure and degree of acrylation using 1H NMR

spectroscopy.

Hydrogel Formation by Photopolymerization
Photopolymerization is a rapid and controllable method for forming hydrogels from PEGDA

macromers. This process allows for in situ gelation under mild conditions, making it suitable for

encapsulating sensitive biological molecules.[2]

Experimental Protocol: Photocrosslinking of PEG14-DA
Hydrogels
Materials:

PEG14-DA (synthesized as described above)

Phosphate-buffered saline (PBS), pH 7.4

Photoinitiator (e.g., Irgacure 2959)
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UV lamp (365 nm)

Procedure:

Precursor Solution Preparation: Dissolve the synthesized PEG14-DA in PBS to the desired

concentration (e.g., 10-30 wt%).

Photoinitiator Addition: Add the photoinitiator to the PEG14-DA solution. The concentration of

the photoinitiator can be varied (e.g., 0.05-0.5 wt%) to control the polymerization kinetics.[5]

Molding: Pipette the precursor solution into a mold of the desired shape and size (e.g.,

between two glass slides with a defined spacer thickness).

UV Curing: Expose the solution to UV light (365 nm) for a specified duration (e.g., 1-10

minutes). The exposure time will depend on the photoinitiator concentration and the desired

crosslinking density.[6]

Swelling and Purification: After polymerization, immerse the hydrogel in an excess of PBS to

allow it to swell to equilibrium and to leach out any unreacted components.

Quantitative Data on Hydrogel Properties
The properties of PEG-based hydrogels are highly dependent on the molecular weight of the

PEG precursor and the polymer concentration. The following tables summarize expected

properties for hydrogels derived from low molecular weight PEG, which can be used as a

reference for hydrogels made from HO-PEG14-OH.

Table 1: Mechanical Properties of Low Molecular Weight PEG Hydrogels

PEG Molecular Weight (Da)
Polymer Concentration
(wt%)

Compressive Modulus
(MPa)

508 10 ~0.01

508 20 ~0.2

508 30 ~0.8

508 40 ~2.46
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Data adapted from studies on low molecular weight PEG hydrogels. The compressive modulus

increases with increasing polymer concentration and decreasing PEG molecular weight.[7]

Table 2: Swelling Properties of Low Molecular Weight PEG Hydrogels

PEG Molecular Weight (Da)
Polymer Concentration
(wt%)

Swelling Ratio (q)

508 10 ~5

508 20 ~3.5

508 30 ~2.8

508 40 ~2.2

Data adapted from studies on low molecular weight PEG hydrogels. The swelling ratio

decreases with increasing polymer concentration and decreasing PEG molecular weight.[7]

Application: Controlled Drug Delivery
Hydrogels fabricated from HO-PEG14-OH derivatives are excellent candidates for controlled

drug delivery systems. The mesh size of the hydrogel network, which is determined by the

crosslinking density, governs the diffusion and release of encapsulated therapeutic agents.[3]

Shorter PEG chains, like PEG14, create a denser network, leading to a more sustained release

of small molecule drugs.

Experimental Protocol: Drug Loading and In Vitro
Release Study
Materials:

Pre-formed PEG14-DA hydrogels

Model drug (e.g., a small molecule anti-inflammatory drug)

Phosphate-buffered saline (PBS), pH 7.4

Shaking incubator
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UV-Vis spectrophotometer

Procedure:

Drug Loading: Immerse the pre-formed and swollen PEG14-DA hydrogels in a concentrated

solution of the model drug in PBS. Allow the hydrogels to soak for 24-48 hours to enable

drug diffusion into the hydrogel network.

Release Study Setup: Transfer the drug-loaded hydrogels to a known volume of fresh PBS.

Place the samples in a shaking incubator at 37°C.

Sample Collection: At predetermined time points, collect aliquots of the release medium and

replace it with an equal volume of fresh PBS to maintain sink conditions.

Quantification: Measure the concentration of the released drug in the collected aliquots using

a UV-Vis spectrophotometer at the drug's maximum absorbance wavelength.

Data Analysis: Calculate the cumulative percentage of drug released over time.
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Workflow for PEG14-DA Hydrogel Formation
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Caption: Workflow for PEG14-DA Hydrogel Formation.
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NF-κB Signaling Pathway Inhibition
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Caption: NF-κB Signaling Pathway Inhibition.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b7824329?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7824329?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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